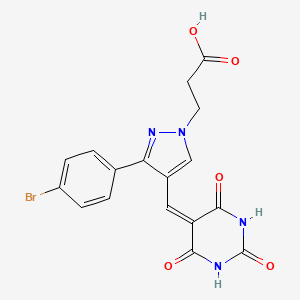![molecular formula C13H10Cl2N2O4 B2393011 {[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate CAS No. 878100-81-3](/img/structure/B2393011.png)
{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a carbamoyl group (NH2CO), a methyl group (CH3), and a dichloropyridine group, which is a pyridine ring with two chlorine atoms attached .
Synthesis Analysis
The synthesis of this compound could potentially involve a Suzuki-Miyaura cross-coupling reaction . This is a type of reaction that is widely used in organic chemistry to form carbon-carbon bonds. The reaction involves a palladium-catalyzed cross coupling between organoboron compounds and organic halides or triflates .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The furan ring provides aromaticity to the molecule, while the carbamoyl and methyl groups are likely to contribute to the reactivity of the compound . The dichloropyridine group is a type of halogenated aromatic compound, which are often used in medicinal chemistry due to their bioactive properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the various functional groups present in the molecule. For instance, the furan ring is known to undergo reactions such as oxidation, halogenation, and Diels-Alder reactions . The carbamoyl group can participate in reactions such as hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the furan ring could contribute to its aromaticity and potentially its stability . The carbamoyl and methyl groups could influence its polarity and reactivity .Future Directions
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4/c14-9-3-4-10(15)17-12(9)13(19)21-7-11(18)16-6-8-2-1-5-20-8/h1-5H,6-7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECQSRJTNSMHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2392928.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide](/img/structure/B2392932.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)


![1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2392942.png)

![N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392946.png)
![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)

